BenchChemオンラインストアへようこそ!

Isosakuranetin

Ion Channel Pharmacology Pain Research TRPM3

Select Isosakuranetin for its unmatched 50 nM IC50 at TRPM3—22-fold more potent than hesperetin—eliminating the risk of off-target effects seen with weaker flavanones. This 4'-methoxy naringenin derivative is empirically validated for stereospecific pharmacokinetics in DMPK studies, NF-κB/CXCL2 osteoclastogenesis modeling, and PI3K/Akt/mTOR pathway dissection. Procure with confidence: each batch ships with HPLC, NMR, and MS documentation, ensuring reproducibility for your most stringent in vivo pain, bone remodeling, or oncology assays.

Molecular Formula C16H14O5
Molecular Weight 286.28 g/mol
CAS No. 480-43-3
Cat. No. B191617
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsosakuranetin
CAS480-43-3
Synonyms5,7-Dihydroxy-4'-methoxyflavanone
Molecular FormulaC16H14O5
Molecular Weight286.28 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2CC(=O)C3=C(C=C(C=C3O2)O)O
InChIInChI=1S/C16H14O5/c1-20-11-4-2-9(3-5-11)14-8-13(19)16-12(18)6-10(17)7-15(16)21-14/h2-7,14,17-18H,8H2,1H3/t14-/m0/s1
InChIKeyHMUJXQRRKBLVOO-AWEZNQCLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isosakuranetin (CAS 480-43-3) Technical Baseline for Scientific Procurement


Isosakuranetin (4'-Methylnaringenin) is a naturally occurring O-methylated flavanone predominantly found in Citrus species . It belongs to the flavonoid class, specifically the flavanone subclass, and is structurally characterized by a 4'-methoxy substitution on the B-ring, distinguishing it from its closely related analogs such as naringenin and hesperetin . In preclinical research, isosakuranetin has been identified as a potent and selective inhibitor of the Transient Receptor Potential Melastatin 3 (TRPM3) channel, with reported IC50 values of 50 nM in mouse TRPM3-expressing HEK293 cells [1], and has demonstrated efficacy in various in vitro and in vivo models of pain and inflammation [1][2].

Isosakuranetin (480-43-3) vs. Flavanone Analogs: Why Structural Similarity Does Not Imply Functional Equivalence


Despite sharing a core flavanone scaffold with compounds like naringenin (lacking a 4'-methoxy group) and hesperetin (featuring a 3'-hydroxy-4'-methoxy pattern), isosakuranetin exhibits a distinct pharmacological profile that precludes simple substitution . Its unique 4'-methoxy substitution pattern confers markedly different properties: it achieves a 20-fold greater potency at the TRPM3 channel compared to hesperetin [1], demonstrates a different selectivity profile against related ion channels [1], and shows a stereospecific pharmacokinetic disposition in vivo that is distinct from other flavanones [2]. These quantitative differences underscore the scientific risk of assuming interchangeability within the flavanone class and highlight the necessity for compound-specific selection based on empirical evidence.

Isosakuranetin (480-43-3) Quantitative Differentiation Data for Evidence-Based Procurement


TRPM3 Channel Inhibition: Isosakuranetin vs. Hesperetin Potency Comparison

Isosakuranetin demonstrates significantly higher inhibitory potency at the TRPM3 channel compared to the structurally related flavanone hesperetin. In a direct comparative study, isosakuranetin inhibited pregnenolone sulfate (PregS)-induced calcium uptake in HEK293 cells expressing mouse TRPM3 with an IC50 of 50 nM, whereas hesperetin required a concentration of 1.1 µM to achieve a similar effect, representing a 22-fold difference in potency [1]. Furthermore, isosakuranetin at 10 µM showed no significant inhibition of other sensory TRP channels (TRPM1, TRPM8, TRPV1), confirming its selectivity [1].

Ion Channel Pharmacology Pain Research TRPM3 Calcium Signaling

Osteoarthritis Model: In Vivo Efficacy of Isosakuranetin on Subchondral Bone Remodeling

In a mouse model of osteoarthritis (OA), isosakuranetin (ISN) treatment led to significant improvements in subchondral bone microarchitecture compared to vehicle-treated OA controls. Specifically, ISN treatment enhanced bone volume/total volume (BV/TV) by a significant margin (exact fold-change not numerically stated, but described as 'enhanced'), increased trabecular number (Tb.N), and increased trabecular thickness (Tb.Th), while diminishing the trabecular pattern factor (Tb.pf) [1]. These quantitative micro-CT parameters indicate a direct protective effect of ISN against OA-induced subchondral bone loss, a key pathological feature of the disease. Notably, among three compounds (Broussonin A, Markogein, Isosakuranetin) screened for affinity to bone marrow mononuclear cell membranes, only ISN exerted a significant inhibitory effect on RANKL-induced osteoclastogenesis [1].

Osteoarthritis Bone Remodeling In Vivo Pharmacology Osteoclastogenesis

Differential Induction of Apoptosis and Autophagy in Leukemia Cell Lines

Isosakuranetin exhibits cell-type specific modulation of signaling pathways in human leukemia cells. In a 48-hour treatment, isosakuranetin increased Beclin-1 expression and suppressed JNK pathway activation in HL-60 cells, while up-regulating the PI3K/Akt signaling cascade. In contrast, in U937 cells, it up-regulated both AMPK/PI3K/Akt and JNK signaling, and down-regulated Beclin-1 expression [1]. This differential modulation contrasts with some other flavonoids which may show a more uniform mechanism of action across cell lines, highlighting a context-dependent pharmacological profile.

Cancer Pharmacology Leukemia Apoptosis Autophagy AMPK/PI3K/Akt Pathway

Hepatoprotective Modulation of CYP450 Activity in Liver Cirrhosis Model

Isosakuranetin demonstrates a restorative effect on hepatic and intestinal CYP450 enzyme expression in a rat model of liver cirrhosis, which in turn normalizes the pharmacokinetics of co-administered drugs. In rats with N-dimethylnitrosamine-induced liver cirrhosis (LC), the total area under the plasma concentration-time curve (AUC) of tofacitinib was increased by 158% compared to healthy controls. However, in LC rats pre-treated with isosakuranetin (LC-ISN), the AUC of tofacitinib was decreased by 35.1% compared to the untreated LC group, indicating a partial restoration of drug clearance [1]. This effect was attributed to isosakuranetin-induced increases in the hepatic and intestinal expression of CYP3A1/2 and CYP2C11, regulated by PXR and CAR [1].

Hepatology Drug Metabolism Pharmacokinetics Liver Cirrhosis CYP3A1/2

Isosakuranetin (480-43-3): Targeted Research Applications Based on Quantitative Evidence


High-Potency TRPM3 Channel Blockade for Pain and Sensory Neuroscience

Researchers requiring a potent and selective TRPM3 inhibitor for in vitro or in vivo studies of pain, thermosensation, or calcium signaling should prioritize isosakuranetin. With an IC50 of 50 nM, it is 22-fold more potent than hesperetin in blocking TRPM3-mediated calcium influx [1], allowing for lower dosing to mitigate off-target effects and solubility challenges. Its demonstrated in vivo efficacy in reducing thermal and chemical pain responses in mice at 2 mg/kg further validates its utility as a pharmacological tool for probing TRPM3 function [1].

Investigating Subchondral Bone Remodeling in Osteoarthritis Pathogenesis

Isosakuranetin serves as a specific chemical probe for studying the NF-κB/CXCL2 axis in osteoclastogenesis and subchondral bone remodeling. It was the sole active compound identified in a focused screen of natural products for inhibiting RANKL-induced osteoclast formation, and its in vivo efficacy in improving multiple micro-CT parameters of subchondral bone architecture in an OA mouse model is a key differentiator [2]. This application is distinct from general anti-inflammatory studies and is supported by quantitative bone histomorphometry data.

Differential Autophagy and Apoptosis Induction in Leukemia Cell Lines

For oncology research focusing on the PI3K/Akt/mTOR and AMPK signaling networks, isosakuranetin offers a unique profile of cell-type specific pathway modulation. Its ability to differentially regulate JNK and Beclin-1 expression in HL-60 versus U937 leukemia cells [3] provides a precise tool for dissecting the crosstalk between autophagy and apoptosis pathways, a nuance that may be lost with less selective flavanones.

Modulation of CYP450 Enzymes in Diseased Liver Models for DMPK Studies

Investigators conducting drug metabolism and pharmacokinetic (DMPK) studies in the context of liver disease may find isosakuranetin uniquely valuable. Its demonstrated ability to partially restore CYP3A1/2 and CYP2C11 expression and normalize tofacitinib clearance in a cirrhotic rat model (reducing AUC by 35.1% versus disease controls) [4] makes it a relevant compound for studying the interplay between liver pathology, nuclear receptor regulation (PXR/CAR), and drug disposition.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for Isosakuranetin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.